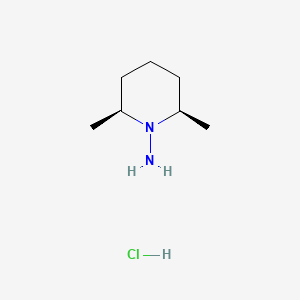

cis-1-Amino-2,6-dimethylpiperidine hydrochloride

Description

cis-1-Amino-2,6-dimethylpiperidine hydrochloride is a piperidine derivative characterized by a six-membered ring with amino and methyl substituents in the cis configuration. Its molecular structure has been extensively studied using spectroscopic methods such as FTIR, FT-Raman, and NMR, supported by density functional theory (DFT) and ab initio calculations . The compound is synthesized via catalytic hydrogenation of 1-nitroso-2,6-dimethylpiperidine using a palladium catalyst modified with iron ions, yielding high purity and stability .

Properties

Molecular Formula |

C7H17ClN2 |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

(2S,6R)-2,6-dimethylpiperidin-1-amine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-6-4-3-5-7(2)9(6)8;/h6-7H,3-5,8H2,1-2H3;1H/t6-,7+; |

InChI Key |

HLKWEBRKGNCOFD-UKMDXRBESA-N |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1N)C.Cl |

Canonical SMILES |

CC1CCCC(N1N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethylpiperidin-1-amine hydrochloride typically involves the hydrogenation of 2,6-dimethylpyridine. The reaction is carried out under high pressure and in the presence of a suitable catalyst, such as palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of cis-2,6-Dimethylpiperidin-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Synthetic Hydrogenation Reactions

The compound is synthesized via catalytic hydrogenation of 1-nitroso-2,6-dimethylpiperidine using palladium catalysts under controlled conditions . This method achieves high selectivity for the cis isomer:

This method yields cis-1-amino-2,6-dimethylpiperidine hydrochloride with >95% purity after salt formation .

Oxidation and Functionalization

The primary amine group undergoes selective oxidation and acylation to form derivatives with modified biological activity :

Oxidation Pathways

| Reagent | Product | Application | Source |

|---|---|---|---|

| KMnO₄ (acidic conditions) | 2,6-Dimethylpiperidine N-oxide | Intermediate for further functionalization | |

| RuO₂/H₂O₂ | Imine derivatives | Ligands for metal complexes |

Acylation Reactions

| Acylating Agent | Product | Yield | Notes | Source |

|---|---|---|---|---|

| Acetyl chloride | N-Acetyl-2,6-dimethylpiperidine | 85% | Enhanced lipophilicity | |

| Benzoyl chloride | N-Benzoyl derivative | 78% | Pharmacophore for CNS agents |

Alkylation and Side-Chain Modifications

The amine group participates in nucleophilic alkylation, enabling the synthesis of bioactive analogs. A notable example is the antiarrhythmic agent pirmenol (18), synthesized via alkylation of the piperidine nitrogen :

This sequence achieves a 53% yield of pirmenol, highlighting the compound’s utility in medicinal chemistry .

Cycloaddition and Ring-Opening Reactions

The piperidine ring participates in cycloadditions under transition-metal catalysis, enabling access to polycyclic frameworks :

| Reaction Type | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| Intramolecular Alder-ene | Ni(COD)₂/Ph₃P | Bicyclic piperidinones | >90% ee | |

| [2+2] Photocycloaddition | UV light | Fused bicyclic systems | cis-dominant |

These reactions are critical for synthesizing fluorinated analogs of CNS-active drugs (e.g., Melperone) .

Biological Activity and Mechanism

The compound’s antiarrhythmic activity stems from its interaction with cardiac ion channels. Key findings include:

| Study Model | Activity (EC₅₀) | Mechanism | Source |

|---|---|---|---|

| Coronary-ligated dog model | 2.1 µM | Sodium channel blockade | |

| In vitro cardiomyocytes | 1.8 µM | Action potential duration prolongation |

Structure-activity relationship (SAR) studies show that the 2,6-dimethylpiperidine group optimizes potency and duration .

Comparative Reactivity with Analogues

The cis configuration significantly influences reactivity compared to trans isomers or simpler piperidines:

| Compound | Reaction with AcCl | Rate Constant (k, s⁻¹) | Notes | Source |

|---|---|---|---|---|

| cis-1-Amino-2,6-dimethylpiperidine | Acylation | 0.45 | Steric hindrance | |

| trans-1-Amino-2,6-dimethylpiperidine | Acylation | 0.62 | Reduced steric effects | |

| Piperidine | Acylation | 1.20 | No substituent effects |

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility (32 mg/mL at 25°C) , critical for pharmaceutical formulations:

| Salt Form | Solubility (H₂O) | pH Stability Range | Source |

|---|---|---|---|

| Hydrochloride | 32 mg/mL | 3.0–6.5 | |

| Free base | 8 mg/mL | 8.0–10.0 |

Scientific Research Applications

Organic Synthesis

Cis-1-Amino-2,6-dimethylpiperidine hydrochloride serves as a vital intermediate in the synthesis of various organic compounds. Its rigid cyclic structure allows it to function effectively as a chiral auxiliary in asymmetric synthesis. This compound is particularly useful in the resolution of racemic mixtures and in the synthesis of chiral ligands for catalysis .

Key Applications:

- Chiral Auxiliaries: Utilized in asymmetric transformations such as diastereoselective enolate alkylation and reduction reactions.

- Ligand Formation: Acts as a ligand in oxazaborolidine catalysts for enantioselective reductions of carbonyl compounds .

Pharmaceutical Development

The compound has been investigated for its potential use in developing new pharmaceuticals, particularly due to its biological activity. It has been noted for its role in synthesizing important drug molecules, including protease inhibitors used in HIV treatment .

Notable Drug Associations:

- Indinavir: This HIV protease inhibitor incorporates structural elements derived from this compound, showcasing its relevance in medicinal chemistry .

Research indicates that this compound exhibits various biological activities, including antimicrobial and antiviral properties. These properties make it a candidate for further exploration in therapeutic applications.

Biological Mechanism:

The compound functions by interacting with specific molecular targets, potentially modulating enzyme activity or receptor signaling pathways, which can lead to various pharmacological effects.

Case Studies

Several studies have highlighted the effectiveness of this compound in different contexts:

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral auxiliary in the synthesis of enantiomerically pure compounds. The results showed significant improvements in yield and selectivity compared to other methods .

Case Study 2: Antiviral Activity

Research exploring the antiviral potential of this compound indicated that it could inhibit viral replication through specific interactions with viral enzymes. This finding highlights its potential role in developing antiviral therapies .

Mechanism of Action

The mechanism of action of cis-2,6-Dimethylpiperidin-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: cis-3-Amino-cyclopentanol Hydrochloride

Key Differences :

- Ring Size: The cyclopentanol derivative features a five-membered ring versus the six-membered piperidine ring in cis-1-amino-2,6-dimethylpiperidine.

- Functional Groups: The former contains a hydroxyl group (-OH) adjacent to the amino group, while the latter has two methyl groups at the 2,6-positions.

Electrophotocatalytic Analog: Trisaminocyclopropenium Radical Dication

Key Differences :

- Core Structure: The cyclopropenium radical dication contains a three-membered aromatic ring with dimethylpiperidine substituents, whereas cis-1-amino-2,6-dimethylpiperidine is a non-aromatic piperidine.

- Reactivity : The cyclopropenium derivative exhibits strong oxidizing power (3.33 V vs SCE) under photoexcitation, enabling benzene oxidation—a property absent in the parent piperidine compound .

Stability :

- The cis-2,6-dimethylpiperidine moieties in the cyclopropenium complex enhance steric protection, stabilizing the radical dication during electrophotocatalysis. This contrasts with the standalone piperidine compound, which lacks such redox activity .

Antioxidant Phenolic Derivatives (5-ASA, Acetaminophen, Salicylate)

- 5-Aminosalicylate (5-ASA): Exhibits superior radical scavenging due to para-amine stabilization of the phenoxyl radical, a mechanism absent in cis-1-amino-2,6-dimethylpiperidine .

- Electronic Effects: Methyl groups in the piperidine compound donate electron density, altering its nucleophilicity compared to electron-withdrawing groups in acetaminophen .

| Compound | Antioxidant Mechanism | Key Structural Feature |

|---|---|---|

| cis-1-Amino-2,6-dimethylpiperidine | Electron donation via methyl groups | Rigid cis-dimethylpiperidine |

| 5-Aminosalicylate | Radical stabilization via para-amine | p-Amino-phenol |

| Acetaminophen | Weak retardation of oxidation | p-Acetyl-phenol |

Spectral and Computational Comparisons

- Vibrational Spectra: The piperidine compound’s FTIR and Raman spectra show distinct C-N and N-H stretches at 3350 cm⁻¹ and 1640 cm⁻¹, respectively, differing from cyclopentanol analogs (O-H stretch ~3200 cm⁻¹) .

- HOMO-LUMO Gap: DFT calculations for cis-1-amino-2,6-dimethylpiperidine reveal a HOMO-LUMO gap of 5.2 eV, indicating lower reactivity compared to smaller-ring analogs .

Biological Activity

cis-1-Amino-2,6-dimethylpiperidine hydrochloride is a piperidine derivative that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure contributes to a range of biological activities, making it a compound of significant research interest. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of an amino group at the 1-position and two methyl groups at the 2 and 6 positions on the piperidine ring. The synthesis typically involves the hydrogenation of 2,6-dimethylpyridine under high pressure in the presence of palladium on carbon, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .

Antiviral Activity

The compound also shows promise as an antiviral agent. Studies have reported its effectiveness against certain viruses, including H1N1 influenza and SARS-CoV-2. Its mechanism involves binding to viral proteins, thereby inhibiting their function and preventing viral replication .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through modulation of intracellular signaling pathways. In particular, it acts as a ligand for muscarinic acetylcholine receptors, which are implicated in tumor progression and metastasis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound acts as a ligand for various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes or pathogen replication.

- Modulation of Gene Expression : By interacting with transcription factors or other regulatory proteins, it can alter gene expression profiles related to cell growth and survival.

Case Studies

| Study | Findings | Year |

|---|---|---|

| Nayagam et al. | Identified cis-1-amino-2,6-dimethylpiperidine as a potent inhibitor of SARS-CoV-2 main protease with better binding affinity than Remdesivir | 2023 |

| Katchalski et al. | Demonstrated antimicrobial activity against E. coli and MRSA with low toxicity | 2023 |

| Recent Cancer Research | Showed cytotoxic effects on FaDu hypopharyngeal tumor cells; induced apoptosis more effectively than standard chemotherapy agents | 2023 |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for cis-1-amino-2,6-dimethylpiperidine hydrochloride to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Storage : Store in a tightly sealed container, protected from light and moisture, at temperatures below 25°C. Use desiccants to prevent hydrolysis .

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure. Avoid contact with oxidizing agents due to potential reactivity of the amine group .

- Safety : Although GHS classification is not explicitly provided for this compound, analogous piperidine derivatives suggest avoiding prolonged skin contact and ensuring proper ventilation .

Q. How can the purity of cis-1-amino-2,6-dimethylpiperidine hydrochloride be determined using HPLC, and what validation parameters are critical?

- Methodological Answer :

- Column : Use a reversed-phase C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) .

- Mobile Phase : Optimize with a mixture of phosphate buffer (pH 3.0–5.0) and methanol (70:30 v/v) for baseline separation .

- Validation :

- Linearity : Establish over 1–10 µg/mL (R² ≥ 0.999) .

- Recovery : Aim for 98–102% recovery across low, mid, and high concentrations .

- Precision : Relative standard deviation (RSD) should be <2% for intra- and inter-day assays .

Q. What spectroscopic methods are most effective for confirming the structural identity of cis-1-amino-2,6-dimethylpiperidine hydrochloride?

- Methodological Answer :

- NMR : Analyze and NMR spectra. The benzylic hydrogens in the cis isomer exhibit distinct splitting patterns due to restricted rotation, unlike the trans isomer . For example, the axial and equatorial methyl groups in cis-2,6-dimethylpiperidine derivatives show diastereotopic proton signals .

- FT-IR : Confirm amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹). Compare with reference spectra for cis-2,6-dimethylpiperidine analogs .

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak at m/z corresponding to [C₈H₁₈N₂·HCl]⁺ (exact mass calculated via high-resolution MS) .

Advanced Research Questions

Q. How do the NMR spectral characteristics of cis-1-amino-2,6-dimethylpiperidine hydrochloride differ from its trans isomer, and what implications does this have for stereochemical analysis?

- Methodological Answer :

- Splitting Patterns : In the cis isomer, the equatorial and axial methyl groups create a rigid chair conformation, leading to distinct coupling constants (e.g., for axial protons). The trans isomer, with both methyl groups equatorial, exhibits simpler splitting due to symmetry .

- Implications : These differences enable quantification of stereoisomeric purity. For example, integrating proton signals in the δ 1.0–1.5 ppm region can distinguish cis vs. trans configurations .

Q. What strategies can be employed to synthesize cis-1-amino-2,6-dimethylpiperidine hydrochloride with high stereochemical purity, and what are the common synthetic impurities encountered?

- Methodological Answer :

- Synthesis :

Start with cis-2,6-dimethylpiperidine (CAS 766-17-6) .

Perform electrophilic amination using hydroxylamine-O-sulfonic acid under acidic conditions to introduce the amine group .

Purify via recrystallization in ethanol/HCl to isolate the hydrochloride salt.

- Impurities :

- Byproducts : Look for trans-isomer contamination (resolved via chiral HPLC) .

- Degradation : Monitor for oxidation products (e.g., nitroso derivatives) using LC-MS .

Q. In developing a stability-indicating assay for cis-1-amino-2,6-dimethylpiperidine hydrochloride, how should degradation products be identified and quantified?

- Methodological Answer :

- Forced Degradation Studies :

- Hydrolysis : Expose to 0.1 M HCl/NaOH at 60°C for 24 hours.

- Oxidation : Treat with 3% H₂O₂ at room temperature for 6 hours.

- Analytical Workflow :

- HPLC-DAD/ELSD : Use gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) to separate degradation products .

- LC-HRMS : Identify degradation products (e.g., N-oxide or deaminated derivatives) via exact mass matching .

- Quantification : Use impurity reference standards (e.g., EP/Pharm. grade) to calibrate response factors for each degradant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.